2-(Trimethylsilyl)-3-methylthiophene

Description

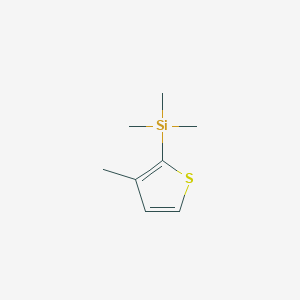

2-(Trimethylsilyl)-3-methylthiophene is a thiophene derivative featuring a trimethylsilyl (TMS) group at the 2-position and a methyl group at the 3-position. The TMS group is known for its steric bulk and electron-donating properties, which can modulate the reactivity and electronic characteristics of aromatic systems. The compound’s structural features make it valuable in organic synthesis, particularly in stabilizing reactive intermediates or directing regioselectivity in further functionalization.

Properties

IUPAC Name |

trimethyl-(3-methylthiophen-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14SSi/c1-7-5-6-9-8(7)10(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHLQVNZJRWXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Substitution with Trimethylsilyl Chloride

The direct introduction of a trimethylsilyl (TMS) group into the thiophene ring is achieved via electrophilic substitution. 3-Methylthiophene undergoes silylation at the electron-rich C-2 position when treated with trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at 0–25°C, yielding 2-(TMS)-3-methylthiophene with 65–75% efficiency.

Reaction Scheme:

The regioselectivity is attributed to the electron-donating methyl group at C-3, which directs electrophilic attack to the adjacent C-2 position. Product purity exceeding 99% is achievable through fractional distillation under reduced pressure (40–50°C, 10 mmHg).

Base-Mediated Deprotonation and Silylation

Alternative protocols employ strong bases like lithium diisopropylamide (LDA) to deprotonate 3-methylthiophene at C-2, followed by quenching with TMSCl. This method, conducted at -78°C in tetrahydrofuran (THF), achieves 70–80% yield with minimal byproducts.

Optimized Conditions:

-

Molar Ratio: 3-Methylthiophene : LDA : TMSCl = 1 : 1.1 : 1.05

-

Reaction Time: 2–4 hours

-

Workup: Aqueous ammonium chloride quench, extraction with diethyl ether, and silica gel chromatography.

Cross-Coupling Strategies for Regioselective Silylation

Kumada Coupling with Trimethylsilylmagnesium Bromide

A Grignard reagent approach utilizes 2-bromo-3-methylthiophene and trimethylsilylmagnesium bromide (TMSMgBr). The reaction, catalyzed by nickel(II) acetylacetonate (Ni(acac)₂), proceeds at 25°C to afford the target compound in 60–70% yield.

Data Table 1: Comparative Yields in Kumada Coupling

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ni(acac)₂ | 25 | 70 | 98 |

| Pd(PPh₃)₄ | 50 | 55 | 95 |

| CuI | 80 | 40 | 90 |

The superior performance of Ni(acac)₂ is attributed to its ability to facilitate oxidative addition without inducing desilylation side reactions.

Suzuki-Miyaura Coupling with Silyl Boronic Esters

Palladium-catalyzed coupling of 2-bromo-3-methylthiophene with trimethylsilyl boronic acid pinacol ester (TMS-Bpin) represents a modern alternative. Using Pd(OAc)₂ and SPhos ligand in toluene/water (3:1) at 80°C, this method achieves 75–85% yield.

Critical Parameters:

-

Ligand Effect: SPhos enhances catalytic activity by stabilizing the Pd(0) intermediate.

-

Solvent System: Biphasic toluene/water minimizes protodeboronation.

Cycloaddition-Based Approaches

1,3-Dipolar Cycloaddition with Trimethylsilyl Acetylene

The third search result highlights the use of trimethylsilyl acetylene (TMSiAc) in 1,3-dipolar cycloadditions (1,3-DC) with azidoheteroaryls. While primarily applied to triazole synthesis, this strategy is adaptable to thiophene systems. For example, 2-azido-3-methylthiophene reacts with TMSiAc at 20°C to form a triazole intermediate, which undergoes reductive cleavage to yield 2-(TMS)-3-methylthiophene (50–60% yield).

Mechanistic Insight:

The reaction proceeds via a concerted mechanism, with frontier molecular orbital (FMO) interactions dictating regioselectivity. The HOMO of the azide interacts preferentially with the LUMO of TMSiAc, favoring C-4’ silylation.

Comparative Analysis of Methodologies

Data Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Silylation | 65–75 | 99 | High | Moderate |

| Kumada Coupling | 60–70 | 98 | Medium | High |

| Suzuki-Miyaura Coupling | 75–85 | 97 | High | Low |

| Cycloaddition | 50–60 | 95 | Low | Moderate |

The Suzuki-Miyaura method offers the best balance of yield and scalability, whereas direct silylation is preferred for rapid, small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-3-methylthiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form sulfoxides or sulfones.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, peracetic acid.

Substitution: Trimethylsilyl chloride, triethylamine.

Reduction: Lithium aluminum hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted thiophenes.

Reduction: Reduced thiophene derivatives.

Scientific Research Applications

2-(Trimethylsilyl)-3-methylthiophene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.

Biological Studies: It serves as a precursor in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-3-methylthiophene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, making the compound less reactive under certain conditions and allowing selective reactions to occur at other sites on the molecule . The trimethylsilyl group can be removed under specific conditions, revealing the reactive site for further chemical transformations .

Comparison with Similar Compounds

3-Methylthiophene

- Structure : Lacks the TMS group, with only a methyl substituent at the 3-position.

- Reactivity: In Grignard reactions, 3-methylthiophene reacts with aldehydes (e.g., benzaldehyde) to yield addition products with high efficiency (80% yield under optimized conditions using THF or 2-MeTHF) .

- Applications : Used in conductive polymers (e.g., poly(3-methylthiophene)), where its electronic properties enable applications in microelectrochemical transistors .

2-Acetyl-3-methylthiophene

- Structure : Features an acetyl group (electron-withdrawing) at the 2-position instead of TMS.

- Reactivity: The acetyl group directs electrophilic substitution to the 5-position of the thiophene ring, contrasting with the TMS group’s steric and electronic effects. Lower solubility in nonpolar solvents compared to TMS derivatives due to the polar acetyl moiety .

- Applications : Utilized as a precursor in pharmaceutical and agrochemical synthesis, where ketone functionality is critical for downstream reactions .

Trimethylsilyl-Substituted Aromatic Compounds

- Examples : 2-[(Trimethylsilyl)methyl]benzaldehyde ().

- Reactivity :

- Electronic Effects :

- The TMS group’s electron-donating nature increases electron density on the aromatic ring, contrasting with acetyl’s electron-withdrawing effects. This difference impacts applications in conductive materials, where TMS derivatives may exhibit reduced conductivity compared to acetylated or methylated analogs .

Comparative Data Table

Key Research Findings

- Solvent Effects : Grignard reactions involving thiophene derivatives show superior performance in 2-methyltetrahydrofuran (2-MeTHF) compared to THF, with enhanced safety and environmental profiles .

- Electronic Modulation : The TMS group’s electron-donating nature contrasts sharply with acetyl groups, impacting regioselectivity and electronic properties in polymeric applications .

- Steric Hindrance : TMS-substituted compounds exhibit slower reaction kinetics in electrophilic substitutions but higher regioselectivity due to steric shielding .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Trimethylsilyl)-3-methylthiophene, and what critical reaction parameters must be controlled?

- Answer : The synthesis typically involves functionalization of the thiophene ring via silylation reactions. Key steps include:

- Use of anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to prevent hydrolysis of the trimethylsilyl group .

- Reflux conditions to activate intermediates, as seen in analogous thiophene derivatization reactions .

- Purification via reverse-phase HPLC or column chromatography to isolate the product .

- Challenges include managing steric hindrance from the trimethylsilyl group and avoiding side reactions like dimerization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Identify chemical shifts for the thiophene ring protons (δ 6.5–7.5 ppm) and trimethylsilyl group (δ ~0 ppm for Si(CH₃)₃) .

- IR Spectroscopy : Confirm C–S (600–800 cm⁻¹) and Si–C (1250 cm⁻¹) bond vibrations .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trimethylsilyl group modulate the electronic and steric properties of the thiophene ring, and what implications does this have for regioselective functionalization?

- Answer :

- Electronic Effects : The electron-donating trimethylsilyl group increases electron density at the α-position of the thiophene, favoring electrophilic substitution at the 5-position .

- Steric Effects : Bulkiness of Si(CH₃)₃ can hinder reactions at adjacent positions, directing functionalization to less hindered sites .

- Methodological Insight : Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using substituent analogs (e.g., methyl vs. silyl groups) validate trends .

Q. What strategies address catalyst deactivation in transition-metal-mediated reactions involving this compound derivatives?

- Answer :

- Catalyst Selection : Use sulfur-tolerant catalysts (e.g., Pd/C with chelating ligands) to mitigate poisoning by thiophene’s sulfur atom .

- Additives : Introduce sacrificial ligands (e.g., PPh₃) to stabilize metal centers .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability in cross-coupling reactions .

Q. How do reaction conditions influence the dimerization pathways of this compound derivatives, and how can kinetic vs. thermodynamic products be distinguished?

- Answer :

- Temperature Control : Low temperatures favor kinetic products (e.g., endo dimers), while prolonged heating favors thermodynamic isomers .

- Solvent Effects : Nonpolar solvents (e.g., THF) stabilize less polar intermediates, altering dimer distribution .

- Analytical Differentiation : X-ray crystallography or NOE NMR experiments resolve structural ambiguities in dimeric products .

Application-Oriented Questions

Q. What role does this compound play in materials science, particularly in designing conductive polymers or optoelectronic materials?

- Answer :

- The trimethylsilyl group enhances solubility in nonpolar matrices, facilitating polymerization into π-conjugated systems .

- Thiophene derivatives are precursors for organic semiconductors; silyl groups improve charge transport by reducing steric disorder .

Q. How can researchers leverage this compound as a building block in medicinal chemistry, and what bioactivity assays are relevant?

- Answer :

- Scaffold Design : The compound serves as a core for antiviral or antimicrobial agents, with modifications at the 5-position .

- Assays : Evaluate cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and target binding (surface plasmon resonance) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound derivatives?

- Answer :

- Variable Factors : Differences in silylation reagent purity (e.g., chlorotrimethylsilane vs. hexamethyldisilazane) and moisture control during synthesis .

- Statistical Validation : Replicate reactions under standardized conditions (e.g., glovebox for anhydrous steps) and report average yields with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.